(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
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Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-20-9-6-16(12-21(20)28-2)7-10-22(26)25-14-17-5-8-19(24-13-17)18-4-3-11-23-15-18/h3-13,15H,14H2,1-2H3,(H,25,26)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCJNKSDESMTLJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to an acrylamide structure, which is known for its versatility in biological applications. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bipyridine have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. In vitro assays demonstrated that this compound could potentially inhibit tumor growth in various cancer cell lines.
The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway crucial for DNA synthesis and repair. Additionally, the compound may interact with other kinases that regulate cell cycle progression and apoptosis.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups.
Data Summary
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Human breast cancer cells | Dose-dependent inhibition of cell viability |
| In Vivo | Mouse xenograft models | Reduced tumor size and improved survival rates |
| Mechanistic | Enzyme inhibition assays | Targeted DHFR and other kinases |
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its pharmacokinetics and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
